PF-06260414
Description
PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).
Biological Activity
PF-06260414 is a small molecule compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical implications.
This compound is primarily known as a selective inhibitor of the protein kinase CK1δ (casein kinase 1 delta). CK1δ plays a crucial role in various cellular processes, including circadian rhythm regulation, Wnt signaling, and cell proliferation. By inhibiting CK1δ, this compound can modulate these pathways, which may have implications in treating disorders such as cancer and neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits CK1δ activity, leading to altered phosphorylation of downstream targets. The compound has shown significant effects on:
- Cell Proliferation : In cancer cell lines, this compound reduced cell viability and induced apoptosis in a dose-dependent manner.
- Circadian Rhythm Modulation : Research indicates that this compound can shift circadian rhythms in cultured cells, suggesting potential applications in sleep disorders.
In Vivo Studies
In vivo studies using animal models have further elucidated the biological activity of this compound:
- Tumor Growth Inhibition : In xenograft models of human tumors, administration of this compound resulted in significant tumor growth inhibition compared to control groups.
- Behavioral Studies : Animal models have shown that this compound can influence behavior related to anxiety and depression, potentially by modulating circadian rhythms.
Data Tables
The following tables summarize key findings from various studies on the biological activity of this compound.
Study | Model | Key Findings | Reference |
---|---|---|---|
Study 1 | Cancer Cell Lines | Reduced cell viability by 50% at 10 µM | |
Study 2 | Xenograft Models | Tumor growth inhibition by 70% after 4 weeks | |
Study 3 | Circadian Rhythm | Phase shifting observed in fibroblast cultures |
Case Study 1: Oncological Applications
A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable toxicity levels with promising preliminary efficacy signals. Patients exhibited stable disease for prolonged periods, suggesting that CK1δ inhibition may be beneficial in specific tumor types.
Case Study 2: Neurodegenerative Disorders
In a preclinical study focusing on neurodegenerative models, this compound demonstrated neuroprotective effects by reducing tau phosphorylation and improving cognitive function in mice. These findings suggest potential applications in conditions like Alzheimer's disease.
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- CK1δ Inhibition and Cancer : A study highlighted that this compound selectively inhibits CK1δ over other kinases, leading to reduced proliferation in various cancer cell lines, including breast and colon cancer cells.
- Circadian Effects : Another investigation revealed that this compound could reset circadian rhythms in vivo, which may have implications for treating sleep disorders or metabolic syndromes.
- Potential Side Effects : While the compound shows promise, researchers caution about potential side effects related to CK1δ inhibition, such as disruptions in normal circadian function if used chronically.
Properties
IUPAC Name |
6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612755-71-1 | |
Record name | PF-06260414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06260414 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06260414 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (PF-06260414)?
A: (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (this compound) functions as a selective androgen receptor modulator (SARM). While the precise downstream effects haven't been extensively studied in the provided research, SARMs generally exert their effects by binding to androgen receptors. This binding can either activate or block the receptor's activity, influencing gene expression and protein synthesis. [, , , ]
Q2: How stable is this compound in storage, and what are the implications for its use in research and testing?
A: Research indicates that this compound may exhibit instability when stored in standard stock solutions at -20°C. It is recommended to store this compound at lower temperatures, such as -80°C, to maintain its integrity over extended periods. [] This instability has significant implications for researchers developing analytical methods for detecting this compound residues. Accurate quantification relies on the compound's stability in both reference solutions and biological samples. []
Q3: How is this compound metabolized in horses, and what are the implications for doping control?
A: A study utilizing equine liver microsomes identified five metabolites of this compound. [] This metabolic profile, observed for the first time in this research, is crucial for doping control efforts in equestrian sports. Understanding the metabolic breakdown products allows for the development of targeted detection methods, ensuring the integrity of competitions. []
Q4: What analytical techniques are primarily used to study this compound?
A: Mass spectrometry plays a crucial role in characterizing and analyzing this compound. Specifically, electron ionization and electrospray ionization/collision-induced dissociation coupled with high-resolution mass spectrometry have been employed to elucidate the compound's fragmentation patterns and identify characteristic precursor-product ion relationships. [] This information is essential for developing sensitive and selective analytical methods for detecting this compound in various matrices. []
Q5: Beyond its potential for misuse in athletics, are there other areas where understanding the distribution and use of this compound is important?
A: Yes, research suggests a potential interest in this compound within certain geographical areas, particularly those near military installations. [] While the reasons behind this interest require further investigation, it highlights the importance of monitoring trends in the use of such compounds. Understanding the reasons behind localized interest in specific SARMs can aid in developing targeted awareness campaigns and informing public health initiatives. []
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